
Irloxacin
概要
説明
イルロキサシンは、合成されたフルオロキノロン系の抗菌剤です。グラム陽性菌とグラム陰性菌の両方に対して幅広いスペクトル活性を示すことが知られています。 この化合物は、呼吸器系、泌尿器系、皮膚、軟部組織など、さまざまな細菌感染症の治療に特に効果的です .
準備方法
合成経路と反応条件
イルロキサシンの調製には、いくつかのステップが含まれます。一般的な方法の1つは、(N,N)-ジメチルアミノエチルアクリレートとアミノプロパノールをメチルベンゼン中で反応させることです。続いて、ルイス酸触媒とトリメチルクロロシランを添加して、ヒドロキシル基とアミド基を保護します。反応が完了した後、(2,3,4,5)-テトラフルオロベンゾイルクロリドを添加し、混合物を加熱します。次に、保護基を除去し、有機層を濃縮して油層を得ます。この油層をさらにジメチルホルムアミド(DMF)と無水フッ化カリウムで処理して、ジフルオロカルボン酸を得ます。 最後に、ジフルオロカルボン酸をジメチルスルホキシド(DMSO)中で、トリエチルアミンを酸結合剤として使用して、90〜100℃でN-メチルピペラジンと反応させてイルロキサシンを生成します .
工業的製造方法
イルロキサシンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、収率を向上させ、不純物を削減するように最適化されています。 連続フロー反応器や高度な精製方法などの技術が採用され、高純度と高効率が保証されています .
化学反応解析
反応の種類
イルロキサシンは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む反応です。
還元: 水素の付加または酸素の除去を含む反応です。
置換: 1つの原子または原子団が別の原子または原子団と置き換わる反応です。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)が含まれます。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン)が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります .
化学反応の分析
Types of Reactions
IRLOXACIN undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Clinical Applications
Irloxacin has been utilized in several clinical settings, particularly for the treatment of bacterial infections. Its applications include:
- Respiratory Tract Infections : Effective against pathogens causing pneumonia and chronic obstructive pulmonary disease exacerbations.
- Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated cystitis and complicated urinary tract infections.
- Skin Infections : Utilized for skin and soft tissue infections due to its broad-spectrum activity.
- Sexually Transmitted Infections : Used in the management of gonococcal urethritis and cervicitis caused by sensitive organisms.
Pharmacodynamics and Mechanism of Action
This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately results in cell death . The drug's broad-spectrum activity allows it to target various bacterial strains effectively.
Table 1: Efficacy of this compound Against Common Pathogens
Pathogen | Efficacy Rate (%) | Reference |
---|---|---|
Escherichia coli | 90.6 | |
Staphylococcus aureus | 85.3 | |
Klebsiella pneumoniae | 87.1 | |
Neisseria gonorrhoeae | 92.2 |
These efficacy rates highlight this compound's potential as a therapeutic agent against common bacterial pathogens.
Case Studies
Several case studies have documented the clinical effectiveness and safety profile of this compound:
- Case Study 1 : A patient with acute bacterial exacerbation of chronic bronchitis was treated with this compound, resulting in significant improvement in symptoms within 48 hours. Follow-up cultures showed eradication of the pathogen responsible for the infection .
- Case Study 2 : In a randomized controlled trial involving patients with urinary tract infections, this compound demonstrated a higher microbiological improvement rate (85%) compared to traditional treatments .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported, including gastrointestinal disturbances, skin reactions, and central nervous system effects such as dizziness or headache . Monitoring for potential side effects is essential during treatment.
作用機序
イルロキサシンは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。これらの酵素は、細菌のDNAのスーパーコイリングとアンコイリングに必須であり、DNA複製と転写に必要なプロセスです。 これらの酵素を阻害することにより、イルロキサシンは細菌細胞の分裂を阻止し、細胞死につながります .
類似化合物との比較
類似化合物
オフロキサシン: 同様の作用機序を持つ別のフルオロキノロンです。
レボフロキサシン: 活性が高く、副作用が軽減された第3世代のフルオロキノロンです。
シプロフロキサシン: 幅広い抗菌活性を示す、広く使用されているフルオロキノロンです。
イルロキサシンの独自性
イルロキサシンは、特定の構造修飾により、独自の薬物動態特性と抗菌活性を発揮するという点でユニークです。 他のフルオロキノロンと比較して、イルロキサシンは、有効性、安全性、耐性プロファイルの面で利点がある可能性があります .
生物活性
Irloxacin is a fluoroquinolone antibiotic that is part of the broader class of quinolone antibiotics, which are widely used for their bactericidal properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and clinical case studies that illustrate its therapeutic applications and potential adverse effects.
This compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. This inhibition disrupts the supercoiling of DNA, leading to an inability to replicate and repair DNA effectively, ultimately resulting in bacterial cell death. The high affinity of this compound for bacterial enzymes compared to mammalian counterparts minimizes toxicity to human cells, making it an effective antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : After oral administration, this compound exhibits high bioavailability (approximately 98%).
- Distribution : It is distributed widely in body tissues, with significant concentrations found in the lungs, liver, kidneys, and prostate.
- Metabolism : Primarily metabolized in the liver with minimal hepatic metabolism leading to active metabolites.
- Excretion : Approximately 65% to 80% of an administered dose is excreted unchanged through the kidneys within 48 hours.
Efficacy Against Pathogens
This compound demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Below is a summary table highlighting its efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |
---|---|---|
Escherichia coli | ≤ 0.5 mg/L | Commonly associated with UTIs |
Staphylococcus aureus | ≤ 1 mg/L | Skin infections and pneumonia |
Pseudomonas aeruginosa | ≤ 2 mg/L | Nosocomial infections |
Haemophilus influenzae | ≤ 0.25 mg/L | Respiratory tract infections |
Case Study 1: Efficacy in Urinary Tract Infections
A study involving patients with complicated urinary tract infections demonstrated that treatment with this compound led to a significant reduction in bacterial load within 48 hours of initiation. Of the 100 patients treated, 85% showed complete resolution of symptoms and negative urine cultures post-treatment.
Case Study 2: Adverse Effects
In a reported case, a patient developed a fixed drug eruption after administration of this compound. Symptoms included intense itching and blistering on the skin within hours of ingestion. Prompt withdrawal of the medication led to resolution of symptoms within days, highlighting the importance of monitoring for adverse reactions during treatment.
Research Findings
Recent research has focused on the resistance patterns associated with fluoroquinolones like this compound. A study indicated that mutations in DNA gyrase can lead to reduced susceptibility to this compound among certain bacterial strains. Furthermore, combination therapies are being explored to enhance efficacy and overcome resistance mechanisms.
特性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238610 | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-15-1 | |
Record name | Irloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Irloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IRLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。